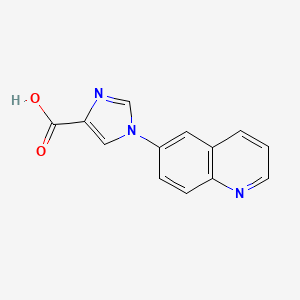
1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of quinoline and imidazole. Quinoline is a nitrogenous tertiary base known for its applications in medicinal chemistry, while imidazole is a five-membered ring containing two nitrogen atoms. The combination of these two structures in a single molecule offers unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid typically involves the condensation of quinoline derivatives with imidazole precursors. One common method is the cyclization of quinoline-6-carboxylic acid with imidazole-4-carboxaldehyde under acidic or basic conditions. The reaction is often carried out in solvents like tetrahydrofuran or dimethyl sulfoxide, with catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinolinyl-imidazole derivatives with additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated quinoline derivatives with nucleophiles like amines or thiols.
Major Products Formed:
- Oxidized derivatives with hydroxyl or carbonyl groups.
- Reduced derivatives with alcohol or aldehyde functionalities.
- Substituted derivatives with various functional groups attached to the quinoline or imidazole rings.
Wissenschaftliche Forschungsanwendungen
1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases or proteases involved in disease pathways.
Pathways Involved: By interacting with these targets, the compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Quinoline Derivatives: Such as chloroquine and camptothecin, known for their antimalarial and anticancer properties, respectively.
Imidazole Derivatives: Such as metronidazole and clotrimazole, used as antimicrobial agents.
Uniqueness: 1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid is unique due to its combined structural features of quinoline and imidazole, offering a broader range of chemical reactivity and biological activity compared to compounds containing only one of these heterocycles .
Eigenschaften
CAS-Nummer |
549888-17-7 |
|---|---|
Molekularformel |
C13H9N3O2 |
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
1-quinolin-6-ylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)12-7-16(8-15-12)10-3-4-11-9(6-10)2-1-5-14-11/h1-8H,(H,17,18) |
InChI-Schlüssel |
NXOSHESXBADXMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)N3C=C(N=C3)C(=O)O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


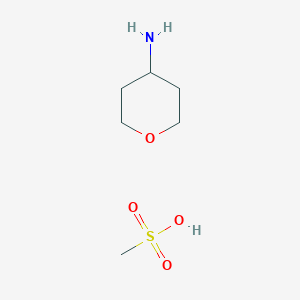
![1-Azabicyclo[2.2.0]hexane-4-carboxylic acid](/img/structure/B14227604.png)
![N-{4-[Azido(phenyl)methyl]-2-fluorophenyl}methanesulfonamide](/img/structure/B14227612.png)
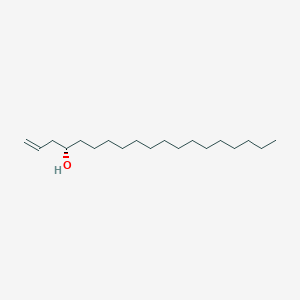

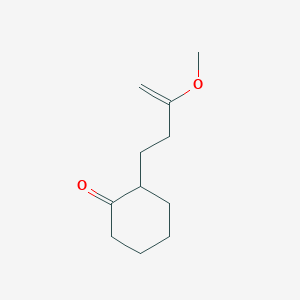
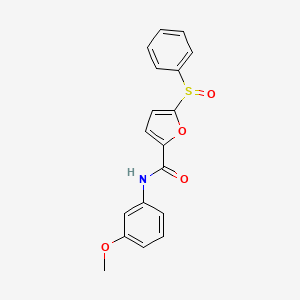
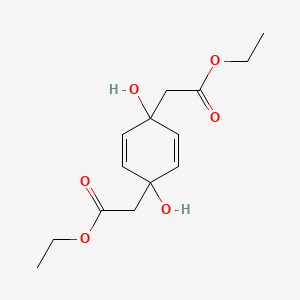
![6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile](/img/structure/B14227642.png)
![1,2-Di([1,1'-binaphthalen]-4-yl)benzene](/img/structure/B14227643.png)
![1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one](/img/structure/B14227649.png)
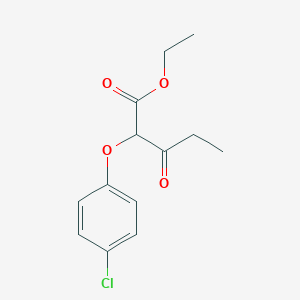
![1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane](/img/structure/B14227669.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl-](/img/structure/B14227672.png)
